Validated Intermediate for Proprietary CETP Inhibitor Synthesis
This compound is explicitly disclosed and claimed as an essential intermediate in the synthesis of multiple CETP inhibitor candidates [1]. In contrast, the simpler analog 5-(methylthio)pyrimidin-2-amine (CAS 7367-94-4) lacks the ethylene glycol linker and is not cited in the same context [2].
| Evidence Dimension | Role in patented synthetic pathway for CETP inhibitors |
|---|---|
| Target Compound Data | Explicitly listed as intermediate; used in the preparation of Formula (A) CETP inhibitor [1] |
| Comparator Or Baseline | 5-(methylthio)pyrimidin-2-amine (CAS 7367-94-4): No mention in CETP inhibitor patent literature |
| Quantified Difference | Direct vs. absent |
| Conditions | Patent literature analysis (US8012989B2, US20110166351A1) |
Why This Matters
Procurement of this specific intermediate is mandatory for replicating or scaling the patented synthetic route to these proprietary drug candidates.
- [1] Kowa Company, Ltd. (2011). US Patent Application No. US20110166351A1. Method for preparing 5-[2-(methylthio)ethoxy]pyrimidine-2-amine. Retrieved from https://patents.justia.com/patent/20110166351 View Source
- [2] Kowa Company, Ltd. (2010). US Patent No. US8012989B2. Substituted pyrimidine compounds and their utility as CETP inhibitors. Retrieved from https://patents.google.com/patent/US8012989 View Source
